N,N-Dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydron;chloride
N,N-Dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydron;chloride
Promethazine Hydrochloride is the hydrochloride salt form of promethazine, a phenothiazine derivative with antihistaminic, sedative and antiemetic properties. Promethazine hydrochloride selectively blocks peripheral H1 receptors thereby diminishing the effects of histamine on effector cells. Promethazine hydrochloride also blocks the central histaminergic receptors, thereby depressing the reticular system causing sedative and hypnotic effects. In addition, promethazine hydrochloride also has centrally acting anticholinergic properties and probably mediates nausea and vomiting by acting on the medullary chemoreceptive trigger zone.
Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992)
Promethazine hydrochloride is the hydrochloride salt of promethazine. It has a role as an antipruritic drug, a H1-receptor antagonist, a local anaesthetic, an antiemetic, a sedative, an anti-allergic agent and an anticoronaviral agent. It contains a promethazine(1+).
Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992)
Promethazine hydrochloride is the hydrochloride salt of promethazine. It has a role as an antipruritic drug, a H1-receptor antagonist, a local anaesthetic, an antiemetic, a sedative, an anti-allergic agent and an anticoronaviral agent. It contains a promethazine(1+).
Brand Name:
Vulcanchem
CAS No.:
58-33-3
VCID:
VC0000255
InChI:
InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H
SMILES:
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl
Molecular Formula:
C17H21ClN2S
Molecular Weight:
320.9 g/mol
N,N-Dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydron;chloride
CAS No.: 58-33-3
APIs
VCID: VC0000255
Molecular Formula: C17H21ClN2S
Molecular Weight: 320.9 g/mol
Purity: > 98%
CAS No. | 58-33-3 |
---|---|
Product Name | N,N-Dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydron;chloride |
Molecular Formula | C17H21ClN2S |
Molecular Weight | 320.9 g/mol |
IUPAC Name | N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H |
Standard InChIKey | XXPDBLUZJRXNNZ-UHFFFAOYSA-N |
SMILES | CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl |
Canonical SMILES | [H+].CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.[Cl-] |
Appearance | Solid powder |
Melting Point | 446 to 450 °F (decomposes) (NTP, 1992) 228.5 °C |
Physical Description | Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992) |
Description | Promethazine Hydrochloride is the hydrochloride salt form of promethazine, a phenothiazine derivative with antihistaminic, sedative and antiemetic properties. Promethazine hydrochloride selectively blocks peripheral H1 receptors thereby diminishing the effects of histamine on effector cells. Promethazine hydrochloride also blocks the central histaminergic receptors, thereby depressing the reticular system causing sedative and hypnotic effects. In addition, promethazine hydrochloride also has centrally acting anticholinergic properties and probably mediates nausea and vomiting by acting on the medullary chemoreceptive trigger zone. Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992) Promethazine hydrochloride is the hydrochloride salt of promethazine. It has a role as an antipruritic drug, a H1-receptor antagonist, a local anaesthetic, an antiemetic, a sedative, an anti-allergic agent and an anticoronaviral agent. It contains a promethazine(1+). |
Purity | > 98% |
Solubility | greater than or equal to 100 mg/mL at 72° F (NTP, 1992) |
Synonyms | Atosil Diphergan Diprazin Hydrochloride, Promethazine Isopromethazine Phenargan Phenergan Phensedyl Pipolfen Pipolphen Proazamine Promet Prometazin Promethazine Promethazine Hydrochloride Prothazin Pyrethia Remsed Rumergan |
Reference | 1: Kasai T, Nakatani M, Ishiguro N, Ohno K, Yamamoto N, Morita M, Yamada H, Tsuchida K, Uezumi A. Promethazine Hydrochloride Inhibits Ectopic Fat Cell Formation in Skeletal Muscle. Am J Pathol. 2017 Sep 15. pii: S0002-9440(17)30588-6. doi: 10.1016/j.ajpath.2017.08.008. [Epub ahead of print] PubMed PMID: 28919111. 2: Lalfamkima F, Debnath SC, Adhyapok AK. A study of promethazine hydrochloride and pentazocine intramuscular sedation along with 2 % lidocaine hydrochloride and adrenaline and comparison to placebo along with 2 % lidocaine hydrochloride and adrenaline for surgical extraction of mandibular third molar. J Maxillofac Oral Surg. 2015 Mar;14(1):90-100. doi: 10.1007/s12663-013-0595-3. Epub 2013 Nov 30. PubMed PMID: 25729232; PubMed Central PMCID: PMC4339336. 3: Peacock GF, Sauvageot J. Evaluation of the stability of promethazine hydrochloride in pluronic lecithin organogel and the determination of an appropriate beyond-use date. Int J Pharm Compd. 2014 Jul-Aug;18(4):345-7. PubMed PMID: 25474864. 4: G Dehghan MH, Marzuka M. Lyophilized Chitosan/xanthan Polyelectrolyte Complex Based Mucoadhesive Inserts for Nasal Delivery of Promethazine Hydrochloride. Iran J Pharm Res. 2014 Summer;13(3):769-84. PubMed PMID: 25276178; PubMed Central PMCID: PMC4177638. 5: Wyszomirska E, Czerwińska K, Kublin E, Mazurek AP. Identification and determination of ketotifen hydrogen fumarate, azelastine hydrochloride, dimetindene maleate and promethazine hydrochloride by densitometric method. Acta Pol Pharm. 2013 Nov-Dec;70(6):951-9. PubMed PMID: 24383318. 6: Hassan AK, Saad B, Ghani SA, Adnan R, Rahim AA, Ahmad N, Mokhtar M, Ameen ST, Al-Araji SM. Ionophore-based potentiometric sensors for the flow-injection determination of promethazine hydrochloride in pharmaceutical formulations and human urine. Sensors (Basel). 2011;11(1):1028-42. doi: 10.3390/s110101028. Epub 2011 Jan 18. PubMed PMID: 22346617; PubMed Central PMCID: PMC3274102. 7: Mahajan RK, Mahajan S, Bhadani A, Singh S. Physicochemical studies of pyridinium gemini surfactants with promethazine hydrochloride in aqueous solution. Phys Chem Chem Phys. 2012 Jan 14;14(2):887-98. doi: 10.1039/c1cp22448d. Epub 2011 Nov 25. PubMed PMID: 22119804. 8: Asghar MN, Khan IU, Bano N. In vitro antioxidant and radical-scavenging capacities of Citrullus colocynthes (L) and Artemisia absinthium extracts using promethazine hydrochloride radical cation and contemporary assays. Food Sci Technol Int. 2011 Oct;17(5):481-94. doi: 10.1177/1082013211399495. Epub 2011 Sep 27. PubMed PMID: 21954313. 9: Naqvi AZ, Khatoon S, Kabir-ud-Din. Cloud point variation of amphiphilic drug promethazine hydrochloride with added surfactants. Colloids Surf B Biointerfaces. 2011 Dec 1;88(2):568-73. doi: 10.1016/j.colsurfb.2011.07.034. Epub 2011 Jul 23. PubMed PMID: 21871787. 10: He LL, Wang X, Liu B, Wang J, Sun YG, Xu SK. Study on the sonodynamic activity and mechanism of promethazine hydrochloride by multi-spectroscopic techniques. Spectrochim Acta A Mol Biomol Spectrosc. 2011 Oct 15;81(1):698-705. doi: 10.1016/j.saa.2011.07.006. Epub 2011 Jul 8. PubMed PMID: 21788155. |
PubChem Compound | 6014 |
Last Modified | Nov 11 2021 |
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